Fenoprofen Sodium Salt Dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fenoprofen Sodium Salt Dihydrate is a type of non-steroidal anti-inflammatory drug (NSAID) that is used to treat mild to moderate pain and the signs and symptoms of rheumatoid arthritis and osteoarthritis . It is also known by its synonyms: Benzeneacetic acid, α-methyl-3-phenoxy-, sodium salt, hydrate (1:1:2) .

Synthesis Analysis

The synthesis of fenoprofen was described by Marshall . Fenoprofen salts were prepared directly from the free acid or via metathetical reactions with the sodium salt . Specifically, this compound was created by adding Fenoprofen to a solution of sodium hydroxide .Molecular Structure Analysis

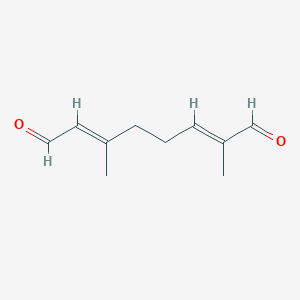

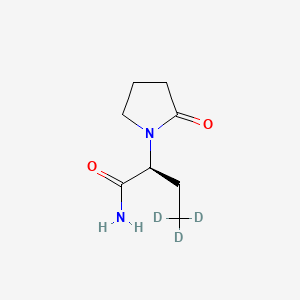

The molecular formula of this compound is C15 H13 O3 . Na . 2 H2 O . Its molecular weight is 300.28 .Chemical Reactions Analysis

This compound is observed to absorb excessive amounts of water at high relative humidity . The anhydrous, amorphous sodium salt rehydrates at 20% relative humidity (RH) or above .Physical And Chemical Properties Analysis

This compound is a neat product . The anhydrous, amorphous sodium salt absorbed excessive amounts of water at high relative humidity, whereas both amorphous forms of fenoprofen calcium absorbed only enough water to form the crystalline dihydrate .科学的研究の応用

Structural and Desolvation Properties

Fenoprofen sodium salt dihydrate has been studied for its structural relationship and desolvation behavior alongside other compounds like cromolyn and cefazolin sodium hydrates. These studies focus on the hydrated crystal structures, exploring the stoichiometry over various humidity levels and understanding the dehydration properties related to ion coordination and hydrogen bonding within the structures. Such research is crucial for developing better pharmaceutical formulations by understanding how these compounds interact with moisture and how their structures change upon dehydration (Stephenson & Diseroad, 2000).

Eco-Friendly Synthesis Approaches

Efforts have been made to develop eco-friendly synthesis methods for fenoprofen salts, aiming for processes that minimize the use of harmful solvents. For instance, a green, large-scale synthesis of fenoprofen calcium dihydrate has been achieved using calcium carbonate in aqueous media, avoiding chlorinated calcium salts and organic solvents. This research signifies the pharmaceutical industry's move towards more sustainable and environmentally friendly manufacturing practices (Rao, Potluri, & Potluri, 2021).

Pharmacokinetics and Drug Absorption

The pharmacokinetics and absorption characteristics of fenoprofen salts have been compared, focusing on the differences between sodium and calcium salts when administered orally. These studies help in understanding how different salt forms of fenoprofen influence its bioavailability, distribution, and elimination, which is critical for optimizing its therapeutic efficacy (Rubin et al., 1971).

Micellisation Behavior

Research has also been conducted on the micellisation behavior of fenoprofen sodium in aqueous solutions, which is significant for understanding its solubilization and delivery in biological systems. Studies like these contribute to the development of better drug delivery systems by elucidating how drugs like fenoprofen sodium form micelles and interact with biological membranes (Rades & Müller-Goymann, 1997).

Dehydration and Hydration Behavior

The dehydration and hydration behaviors of fenoprofen salts have been extensively studied, including analyses of how these processes affect their structural integrity and pharmaceutical properties. Such research is fundamental in ensuring the stability and efficacy of fenoprofen-based medications (Zhu et al., 2001).

作用機序

Target of Action

Fenoprofen Sodium Salt Dihydrate primarily targets the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the formation of prostaglandin precursors, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by reversibly inhibiting their activity . This inhibition results in a decreased formation of prostaglandin precursors .

Biochemical Pathways

By inhibiting the COX-1 and COX-2 enzymes, this compound affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of prostanoids, including prostaglandins and thromboxanes . These prostanoids play key roles in inflammation, pain, and fever. By inhibiting their synthesis, this compound can reduce these symptoms .

Pharmacokinetics

This compound is rapidly absorbed and extensively metabolized in the liver . The major urinary metabolites are fenoprofen glucuronide and 4′-hydroxyfenoprofen glucuronide . The elimination half-life of this compound is approximately 3 hours , and about 90% of the drug is excreted in the urine . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of the drug, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, which are mediators of these symptoms, this compound can provide symptomatic relief for conditions like rheumatoid arthritis and osteoarthritis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. This compound may displace certain drugs like hydantoins, sulfonamides, and sulfonylureas from their binding sites . Additionally, patients treated with this compound may be resistant to the effects of loop diuretics and thiazides . These interactions can influence the drug’s efficacy and potential side effects.

Safety and Hazards

Fenoprofen Sodium Salt Dihydrate is a controlled product and may require documentation to meet relevant regulations . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenoprofen Sodium Salt Dihydrate involves the conversion of Fenoprofen to its sodium salt form, followed by the addition of water to form the dihydrate.", "Starting Materials": [ "Fenoprofen", "Sodium hydroxide", "Sodium bicarbonate", "Water" ], "Reaction": [ "Fenoprofen is dissolved in a mixture of water and sodium hydroxide.", "Sodium bicarbonate is added to the mixture to neutralize the solution and form Fenoprofen Sodium Salt.", "The solution is filtered to remove any impurities.", "Water is added to the Fenoprofen Sodium Salt to form Fenoprofen Sodium Salt Dihydrate.", "The mixture is stirred and allowed to crystallize.", "The crystals are filtered and dried to obtain Fenoprofen Sodium Salt Dihydrate." ] } | |

CAS番号 |

66424-46-2 |

分子式 |

C₁₅H₁₃NaO₃·2H₂O |

分子量 |

264.25 |

同義語 |

α-Methyl-3-phenoxybenzeneacetic Acid Sodium Salt Dihydrat; (±)-α-Methyl-3-phenoxybenzeneacetic Acid Sodium Salt Dihydrate; Fenoprofen Sodium Salt Dihydrate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)